5-chloro-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide
Description
5-Chloro-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chloro (Cl), methoxy (OCH₃), and methyl (CH₃) groups at positions 5, 2, and 4, respectively. The sulfonamide nitrogen atoms are further substituted with dipropyl (C₃H₇) groups. This compound is part of a broader class of sulfonamides, which are noted for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
5-chloro-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO3S/c1-5-7-16(8-6-2)20(17,18)14-10-12(15)11(3)9-13(14)19-4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZXPHAXLHQQFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=C(C=C(C(=C1)Cl)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Electrophilic Substitution
This approach begins with a pre-substituted benzene derivative, such as 4-methylphenol, to install methoxy and chloro groups selectively. For example, chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C introduces the 5-chloro substituent, while methylation of the hydroxyl group is achieved with dimethyl sulfate in aqueous NaOH. Subsequent sulfonation with chlorosulfonic acid at -10°C yields the sulfonic acid intermediate, which is then converted to the sulfonyl chloride using thionyl chloride (SOCl₂).
Key Reaction Parameters
Directed Ortho-Metalation (DoM)
For higher regiocontrol, DoM leverages a directing group (e.g., methoxy) to install substituents at specific positions. For instance, treating 2-methoxy-4-methylbenzene with LDA (lithium diisopropylamide) at -78°C generates a lithiated intermediate at the 5-position, which reacts with hexachloroethane to introduce chlorine. Subsequent sulfonation follows the same pathway as above.
Sulfonamide Formation: N,N-Dipropylation
The conversion of sulfonyl chloride to the dipropyl sulfonamide is achieved via nucleophilic substitution with dipropylamine. Critical factors include:
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Solvent Selection : Reactions in anhydrous dichloromethane or THF minimize side reactions.
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Stoichiometry : A 1:2.2 molar ratio of sulfonyl chloride to dipropylamine ensures complete substitution.
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Temperature : Room temperature (25°C) balances reaction rate and byproduct formation.
Representative Procedure
To a solution of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride (1.0 equiv) in DCM, dipropylamine (2.2 equiv) is added dropwise at 0°C. The mixture is stirred for 12 hours, washed with 1M HCl (to remove excess amine), and dried over MgSO₄. Evaporation yields the crude product, which is recrystallized from ethanol/water (85% purity, 78% yield).
Alternative Pathways: One-Pot Sulfonation-Amination
Recent advancements describe a one-pot method combining sulfonation and amination. In this approach, 5-chloro-2-methoxy-4-methylbenzene is treated with chlorosulfonic acid and dipropylamine simultaneously at -10°C, eliminating the need for isolating the sulfonyl chloride. While this reduces steps, yields are lower (62%) due to competing hydrolysis.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| Sequential Substitution | 5 | 52% | High regiocontrol | Lengthy purification steps |
| Directed Metalation | 4 | 48% | Faster chloro positioning | Requires cryogenic conditions |
| One-Pot Synthesis | 3 | 62% | Reduced intermediates | Lower purity (85%) |
Optimization Challenges and Solutions
Methylation Side Reactions
Methylation of the hydroxyl group in 5-chlorosalicylic acid using dimethyl sulfate often produces over-methylated byproducts. Anhydrous conditions with acetone as the solvent suppress this, improving yields from 45% to 66%.
Sulfonyl Chloride Hydrolysis
The sulfonyl chloride intermediate is prone to hydrolysis. Conducting reactions under nitrogen atmosphere and using molecular sieves in the solvent (e.g., DCM) mitigates this issue.
Dipropylamine Availability
Dipropylamine’s commercial scarcity necessitates in-situ preparation via alkylation of ammonia with 1-bromopropane. However, this introduces additional steps, reducing overall efficiency.
Scalability and Industrial Feasibility
Pilot-scale trials (100g batches) of the sequential substitution route achieved 49% yield with 92% purity, confirming scalability. Key adjustments included:
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Replacing batch chlorination with continuous flow reactors.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial properties.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the development of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. This leads to the inhibition of the enzyme, disrupting the synthesis of folic acid in microorganisms and exerting an antimicrobial effect.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physical Properties
Melting Points and Physical State
- This suggests that the target compound may also exhibit a low melting point or liquid state due to the flexible dipropyl groups.
- Aromatic-Substituted Analogs: Compounds with rigid aromatic substituents, such as 4-chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(heteroaryl)methyl]benzenesulfonamide (11), exhibit higher melting points (177–180°C) due to increased molecular rigidity and intermolecular interactions . Similarly, benzamide derivatives with triazine moieties (e.g., compound 51) show melting points exceeding 250°C .
Table 1: Physical Properties of Selected Sulfonamides
Spectroscopic Characteristics
NMR and HRMS Data
- The target compound’s dipropyl groups would produce distinct proton NMR signals in the δ 0.8–1.6 ppm region (alkyl CH₃ and CH₂), contrasting with aromatic-substituted analogs like 4-(3-oxopentyl)-N,N-dipropylbenzenesulfonamide , which show additional ketone-related peaks (e.g., δ 2.4–2.8 ppm for CH₂ near a carbonyl) .
- High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₁₇H₂₅ClNO₃S for the target), with deviations in analogs due to substituent variations. For example, 5-chloro-N-(4-(dimethylamino)phenethyl)-2-methoxybenzenesulfonamide (MW: 368.9) has a higher molecular weight than the target due to its phenethyl-dimethylamino group .
Biological Activity
5-Chloro-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide is an organic compound classified under sulfonamides, which are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound exhibits significant biological activities, primarily due to its ability to interact with specific molecular targets in biological systems.
Chemical Structure and Properties
The compound is characterized by:
- Chloro group at the 5-position
- Methoxy group at the 2-position
- Methyl group at the 4-position
- Dipropylsulfonamide moiety
This unique structure allows it to mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, which plays a critical role in folic acid synthesis in microorganisms.
The biological activity of this compound primarily involves:
- Inhibition of Dihydropteroate Synthase : By mimicking PABA, it inhibits the enzyme responsible for folic acid synthesis, leading to antimicrobial effects .
- Potential Antitumor Activity : Recent studies suggest that sulfonamide derivatives can inhibit protein disulfide isomerase (PDI), which is overexpressed in various cancers, including glioblastoma. This inhibition can induce endoplasmic reticulum (ER) stress and apoptosis in cancer cells .
Biological Activity Overview
The following table summarizes the key biological activities and findings related to this compound:
Case Study 1: Antimicrobial Efficacy
A study demonstrated that compounds similar to this compound showed significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism involved competitive inhibition of PABA binding to dihydropteroate synthase, effectively blocking folate synthesis necessary for bacterial growth.
Case Study 2: Cancer Treatment Potential
Research has indicated that sulfonamide derivatives, including this compound, can selectively inhibit glioblastoma cell growth. The mechanism involves allosteric binding to PDI, leading to enhanced sensitivity of cancer cells to chemotherapeutic agents like temozolomide. The treatment resulted in increased expression of G2/M checkpoint proteins and reduced DNA repair protein expression, indicating a potential therapeutic strategy against resistant cancer types .
Q & A
Q. What are the common synthetic routes for 5-chloro-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sulfonylation of a substituted benzene precursor. A general approach includes:
Sulfonyl chloride formation : React 5-chloro-2-methoxy-4-methylbenzenamine with chlorosulfonic acid under controlled conditions (0–5°C, 12–24 h) to generate the sulfonyl chloride intermediate.
N,N-Dialkylation : Treat the intermediate with dipropylamine in a polar aprotic solvent (e.g., THF or DMF) using Na₂CO₃ as a base at room temperature for 12–24 h .
Optimization Tips :
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR : Use - and -NMR to confirm substituent positions. Key signals include:
- Methoxy group: δ ~3.8 ppm (singlet, ).
- Dipropylamine: δ ~3.2–3.4 ppm (multiplet, N–CH₂) and δ ~0.9 ppm (triplet, CH₃) .
- X-ray crystallography : Grow single crystals via slow evaporation in ethanol. Use programs like DIAMOND for structure refinement. Reported bond lengths for sulfonamide S–N are ~1.63 Å, consistent with analogous structures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?
Methodological Answer: Contradictions often arise from variations in assay conditions or substituent effects. To address this:
- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., cisplatin for IC₅₀ comparisons) .
- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., methoxy vs. ethoxy, propyl vs. isopropyl) and compare bioactivity. For example, replacing methoxy with ethoxy in analogs increased anti-cancer potency by 30% in some studies .
Q. What strategies are effective for optimizing this compound’s bioactivity via substituent modification?
Methodological Answer:
- Electron-withdrawing groups (EWGs) : Introduce halogens (e.g., Cl, F) at the 4-methyl position to enhance electrophilicity and target binding. For example, 5-chloro derivatives showed improved inhibition of carbonic anhydrase IX (IC₅₀ = 12 nM vs. 45 nM for non-chlorinated analogs) .
- Solubility enhancement : Replace dipropylamine with morpholine or piperazine to improve aqueous solubility while maintaining lipophilicity (logP < 3.5) .
Q. What challenges arise in crystallographic analysis of sulfonamide derivatives, and how can they be mitigated?
Methodological Answer:
- Disorder in alkyl chains : The N,N-dipropyl groups often exhibit conformational flexibility, leading to poor diffraction. Mitigate by:
- Cooling crystals to 100 K during data collection.
- Using high-resolution synchrotron sources (e.g., λ = 0.7–1.0 Å) .
- Hydrogen bonding : Sulfonamide NH typically forms intermolecular H-bonds with methoxy oxygen (distance ~2.8 Å). Use SHELXL for precise refinement of H-atom positions .
Q. How can researchers design derivatives to improve pharmacokinetic properties?
Methodological Answer:
- Metabolic stability : Introduce fluorine at the 4-methyl position to block CYP450-mediated oxidation (e.g., t₁/₂ increased from 2.1 to 4.8 h in rat liver microsomes) .
- Permeability : Use Parallel Artificial Membrane Permeability Assay (PAMPA) to screen analogs. Optimal logD values range from 1.5–2.5 for blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
